

X-ray crystallographic analysis of 2-Bromo-4-chloropyridin-3-amine derivatives

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Compound of Interest

Compound Name: **2-Bromo-4-chloropyridin-3-amine**

Cat. No.: **B1290170**

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An in-depth analysis of **2-Bromo-4-chloropyridin-3-amine** derivatives is crucial for researchers in drug discovery and materials science. While specific X-ray crystallographic data for **2-Bromo-4-chloropyridin-3-amine** is not readily available in the public domain, this guide provides a comparative framework for its analysis. We will use a closely related, structurally characterized aminopyridine complex, $[\text{Ni}(\text{3-NH}_2\text{py})_4\text{Cl}_2]$, as a reference to illustrate the power of X-ray crystallography and compare it with other analytical techniques.

Comparative Analysis of Analytical Techniques

The characterization of novel compounds like **2-Bromo-4-chloropyridin-3-amine** derivatives relies on a suite of analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecular structure, functional groups, and molecular weight.

Technique	Information Provided	Advantages	Limitations
Single-Crystal X-ray Diffraction	Precise 3D molecular and crystal structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.	Provides definitive structural elucidation.	Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy	Information about the chemical environment of atoms (^1H , ^{13}C , etc.), connectivity, and stereochemistry in solution.	Non-destructive, provides detailed information about molecular structure in solution.	Can be complex to interpret for large molecules, less sensitive than MS.
IR Spectroscopy	Identification of functional groups present in a molecule.	Fast, simple, and non-destructive.	Provides limited information on the overall molecular structure.
Mass Spectrometry	Determines the molecular weight and elemental composition of a molecule.	High sensitivity, requires very small sample amounts.	Can cause fragmentation of the molecule, making interpretation complex.

X-ray Crystallographic Data for a Representative Aminopyridine Complex

As a proxy for our target compound, we present the crystallographic data for the distorted octahedral complex $[\text{Ni}(3-\text{NH}_2\text{py})_4\text{Cl}_2]$, which contains the related 3-aminopyridine (3-NH₂py) ligand.^[1] This data showcases the type of precise structural information that can be obtained from a successful crystallographic analysis.

Parameter	Value
Crystal System	Triclinic
Space Group	P $\bar{1}$
a (Å)	7.6428(8)
b (Å)	8.5384(8)
c (Å)	9.8610(13)
α (°)	73.920(4)
β (°)	70.149(3)
γ (°)	71.036(2)
R-factor	4.48%

Experimental Protocol for Single-Crystal X-ray Diffraction

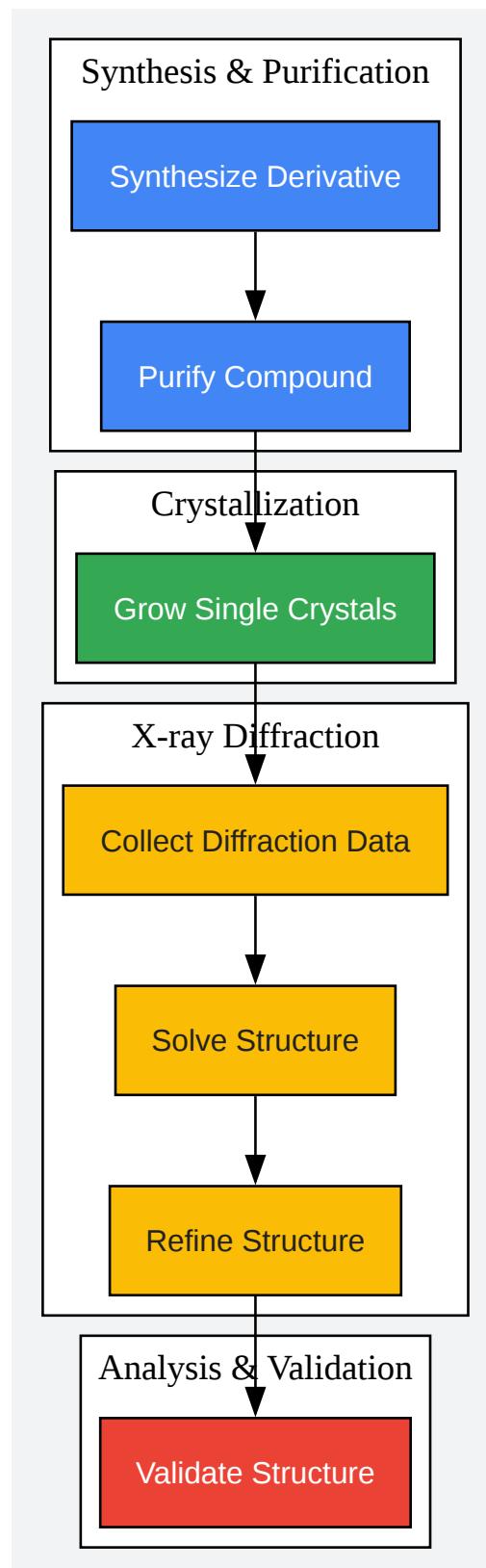
The determination of a crystal structure by X-ray diffraction follows a well-established protocol. The primary steps are outlined below.

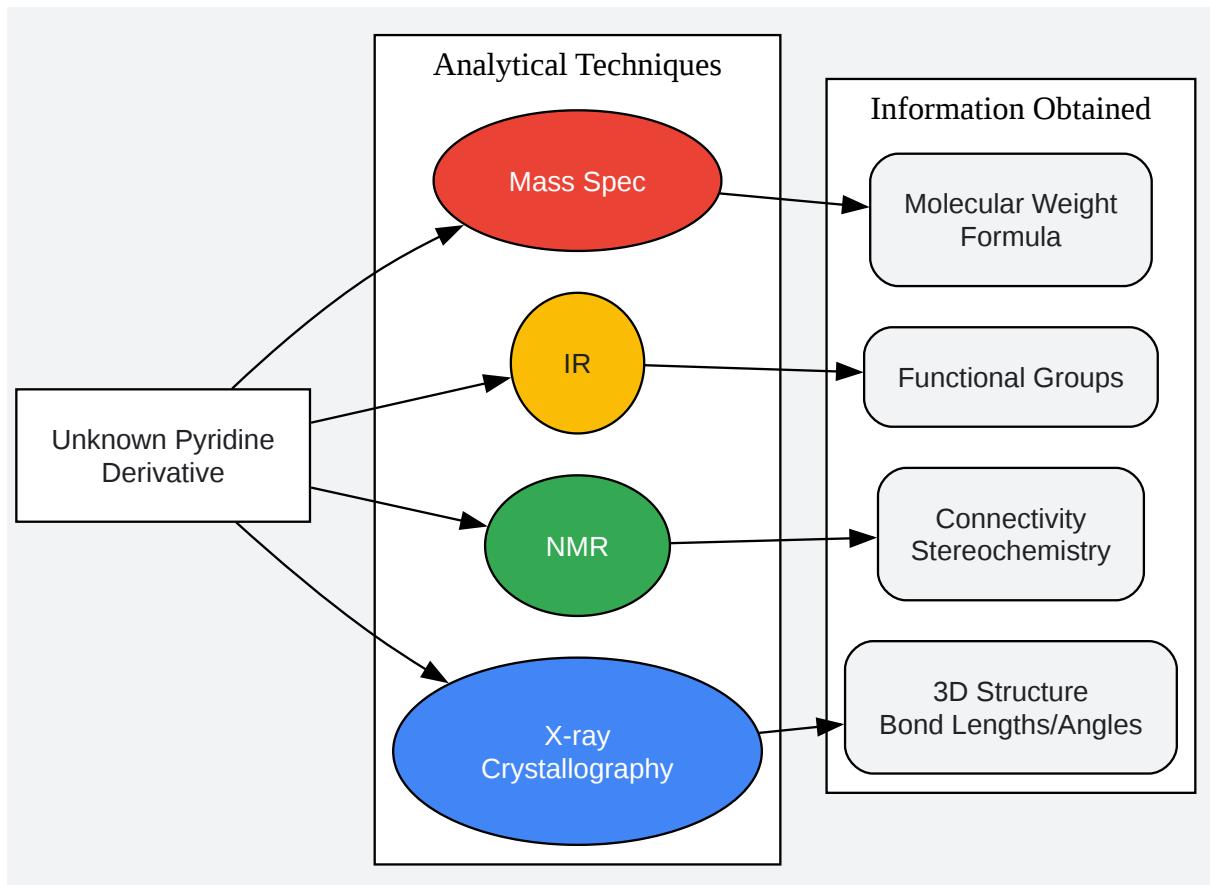
- **Crystal Growth:** The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
- **Structure Solution:** The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

- Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit with the experimental data. The quality of the final structure is often judged by the R-factor, with lower values indicating a better fit.[1]

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making involved in characterization, the following diagrams are provided.





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References

- 1. researchgate.net [researchgate.net]
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